molecular formula C10H21NO2 B8701115 N-octylglycolamide CAS No. 91683-27-1

N-octylglycolamide

Cat. No.: B8701115
CAS No.: 91683-27-1
M. Wt: 187.28 g/mol
InChI Key: PWGOKBGNJNLIDS-UHFFFAOYSA-N
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Description

N-Octylglycolamide (chemical structure: C₈H₁₇NHCOCH₂OH) is a synthetic amphiphilic compound characterized by an octyl alkyl chain linked to a glycolamide group. It is widely utilized in surfactant applications, membrane protein studies, and solubilization processes due to its balanced hydrophilic-lipophilic properties. While specific data on this compound is absent in the provided evidence, its structural analogs—such as N-Hydroxyoctanamide, N-Octadecylformamide, and N,N-Diethylacetamide—offer insights into key physicochemical and functional traits .

Properties

CAS No.

91683-27-1

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-hydroxy-N-octylacetamide

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-11-10(13)9-12/h12H,2-9H2,1H3,(H,11,13)

InChI Key

PWGOKBGNJNLIDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-Octylglycolamide* C₁₀H₂₁NO₂ 187.28 (hypothetical) Octyl chain, glycolamide
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 Octyl chain, hydroxylamide
N-Octadecylformamide C₁₉H₃₉NO 297.52 Octadecyl chain, formamide
N,N-Diethylacetamide C₆H₁₃NO 115.18 Diethyl groups, acetamide

Notes:

  • Chain Length : this compound and N-Hydroxyoctanamide share a C8 alkyl chain, enhancing lipid solubility compared to N-Octadecylformamide (C18) and N,N-Diethylacetamide (C2). Longer chains (e.g., C18) increase hydrophobicity, impacting micelle formation and critical micelle concentration (CMC) .
  • Functional Groups : The glycolamide group in this compound provides dual hydroxyl and amide functionalities, distinguishing it from N-Hydroxyoctanamide (hydroxylamide) and N,N-Diethylacetamide (acetamide). These groups influence hydrogen bonding, solubility, and biodegradability .

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